molecular formula C11H15N B8560360 1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

1,8-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8560360
M. Wt: 161.24 g/mol
InChI Key: BMDFKTPLHIOAQJ-UHFFFAOYSA-N
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Patent
US05686458

Procedure details

To a mixed solution of 14.7 g of the compound (45.5 mM) prepared in Step 4 above and 100 ml of decaline, was added aluminium chloride and reacted at 140°-150° C. for 1.5 hours, which was cooled to 0° C. The reaction mixture was diluted by pouring into ice water and washed with ethyl ether. The reaction mixture was basified by adding aqueous NaOH solution and the solids produced were filtered. The filtrate was extracted from ethyl ether and the extracts was dried over anhydrous sodium sulfate, concentrated under a reduced pressure, to give 3.16 g of the title compound.
Name
compound
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Br[CH2:3][CH2:4][NH:5][CH:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH3:14])[CH3:7].[Cl-].[Al+3].[Cl-].[Cl-]>C1C2C(CCCC2)CCC1>[CH3:7][CH:6]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][C:9]=2[CH3:14])[CH2:3][CH2:4][NH:5]1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
compound
Quantity
14.7 g
Type
reactant
Smiles
Cl.BrCCNC(C)C1=C(C=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 140°-150° C. for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted
WASH
Type
WASH
Details
washed with ethyl ether
ADDITION
Type
ADDITION
Details
by adding aqueous NaOH solution
CUSTOM
Type
CUSTOM
Details
the solids produced
FILTRATION
Type
FILTRATION
Details
were filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted from ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1NCCC2=CC=CC(=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.16 g
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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